Ethyl 2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]-prop-2-enylamino]acetate
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Overview
Description
Ethyl 2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]-prop-2-enylamino]acetate is a complex organic compound with a molecular formula of C21H28N2O5S and a molecular weight of 420.52. This compound features a piperidine ring, a sulfonyl group, and an ester functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]-prop-2-enylamino]acetate typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors . The sulfonyl group is introduced via sulfonation reactions, and the ester functional group is formed through esterification reactions involving carboxylic acids and alcohols .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]-prop-2-enylamino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]-prop-2-enylamino]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]-prop-2-enylamino]acetate involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, affecting various pathways within the cell .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a similar functional group but lacking the piperidine and sulfonyl groups.
Methyl butyrate: Another ester with a different alkyl group.
Isopentyl acetate: An ester known for its pleasant odor, used in flavorings and perfumes.
Uniqueness
Ethyl 2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]-prop-2-enylamino]acetate is unique due to its combination of a piperidine ring, sulfonyl group, and ester functional group
Properties
IUPAC Name |
ethyl 2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]-prop-2-enylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-3-13-22(17-20(24)28-4-2)21(25)19-10-14-23(15-11-19)29(26,27)16-12-18-8-6-5-7-9-18/h3,5-9,12,16,19H,1,4,10-11,13-15,17H2,2H3/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBRSQWMWZVXHC-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC=C)C(=O)C1CCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN(CC=C)C(=O)C1CCN(CC1)S(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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